molecular formula C11H14N2O2 B15087910 (S)-2-(Piperidin-2-yl)isonicotinic acid

(S)-2-(Piperidin-2-yl)isonicotinic acid

Cat. No.: B15087910
M. Wt: 206.24 g/mol
InChI Key: HPNASEMLAARCIE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Piperidin-2-yl)isonicotinic acid is a chiral compound that features a piperidine ring attached to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-2-yl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid and a suitable piperidine derivative.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-2-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Conditions: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(S)-2-(Piperidin-2-yl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: It is employed in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)isonicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Piperidin-2-yl)isonicotinic acid: The enantiomer of the compound with different stereochemistry.

    2-(Piperidin-2-yl)nicotinic acid: A similar compound with a different position of the carboxylic acid group.

    2-(Piperidin-2-yl)pyridine: A related compound lacking the carboxylic acid group.

Uniqueness

(S)-2-(Piperidin-2-yl)isonicotinic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and research.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[(2S)-piperidin-2-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2,(H,14,15)/t9-/m0/s1

InChI Key

HPNASEMLAARCIE-VIFPVBQESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.